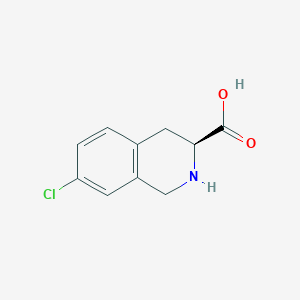![molecular formula C13H17NO4S B12987486 Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B12987486.png)
Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2'-[1,3]dioxolane]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzo[b]thiophene derivative with a dioxolane precursor under controlled conditions. The reaction often requires the use of catalysts such as iron(III) chloride and solvents like methanol at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds and studying their interactions with biological systems.
Industry: It can be used in the production of materials with specific chemical properties, such as corrosion inhibitors and organic semiconductors
Mécanisme D'action
The mechanism by which Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring system and exhibit various pharmacological properties.
Indole Derivatives: Compounds like indole-3-carboxylate have similar structural features and are used in medicinal chemistry.
Uniqueness
The uniqueness of Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H17NO4S |
|---|---|
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
ethyl 2'-aminospiro[1,3-dioxolane-2,5'-6,7-dihydro-4H-1-benzothiophene]-3'-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-2-16-12(15)10-8-7-13(17-5-6-18-13)4-3-9(8)19-11(10)14/h2-7,14H2,1H3 |
Clé InChI |
IIRYGXXJCNOXGO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CC3(CC2)OCCO3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


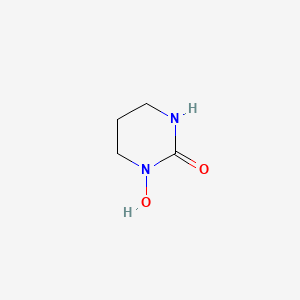
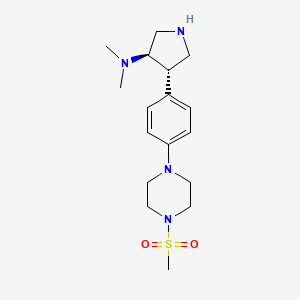
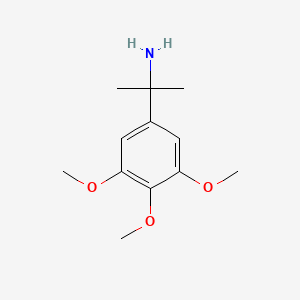
![3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12987419.png)
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B12987429.png)
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanenitrile](/img/structure/B12987434.png)
![3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one](/img/structure/B12987448.png)
![(3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12987452.png)
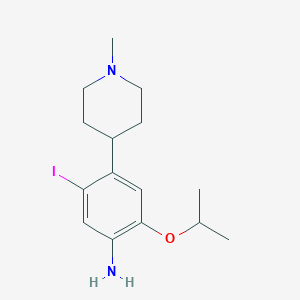
![3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987458.png)
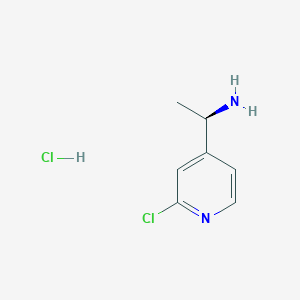

![N-{3-[2-(Benzoyl-cyclohexyl-amino)-acetylamino]-phenyl}-4-chloro-benzamide](/img/structure/B12987479.png)
